molecular formula C16H17NO3 B2969242 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-3-carboxamide CAS No. 2034515-70-1

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-3-carboxamide

Número de catálogo: B2969242
Número CAS: 2034515-70-1
Peso molecular: 271.316
Clave InChI: WFRLJLQDIXWTMF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a 2,3-dihydrobenzofuran scaffold, a structural motif prevalent in numerous bioactive molecules and found in various natural products . Compounds based on this core structure have demonstrated a wide range of pharmacological activities, including anti-tumor, antibacterial, and anti-oxidative effects, making them valuable lead structures in drug discovery . The primary research value of this carboxamide derivative lies in its potential as a small-molecule inhibitor for cancer research. Structurally related sulfonyl piperidine analogues containing the 2,3-dihydrobenzofuran-5-carboxamide group have shown notable efficacy in vitro against MCF-7 breast cancer cell lines and exhibited strong binding affinity in computational docking studies with cancer-related targets like mutated BRCA1 and BRCA2 proteins . This suggests its potential application in investigating novel pathways for obstructing the survival and proliferation of cancer cells. Furthermore, the 2,3-dihydrobenzofuran carboxamide core is recognized for its role in receptor interaction studies. Previous structure-activity relationship (SAR) research on similar derivatives has identified them as potent serotonin-3 (5-HT3) receptor antagonists, with their affinity being highly dependent on stereochemistry and substituents . This indicates its utility in neurological and pharmacological research. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific mechanism of action and full pharmacological profile further.

Propiedades

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11(17-16(18)14-4-6-19-10-14)8-12-2-3-15-13(9-12)5-7-20-15/h2-4,6,9-11H,5,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRLJLQDIXWTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, anticancer properties, and relevant case studies.

Chemical Structure and Properties

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-3-carboxamide features a complex structure that combines elements from benzofuran and furan moieties. The presence of a carboxamide functional group enhances its solubility and biological activity. The molecular formula is C20H23NO2C_{20}H_{23}NO_2, with a molecular weight of approximately 341.47 g/mol.

The mechanisms by which N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-3-carboxamide exerts its biological effects are not fully elucidated but are hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes in cancer cells or pathogens.
  • Receptor Interaction : It may interact with specific receptors that modulate cell signaling pathways, potentially affecting cell proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-3-carboxamide. The following table summarizes the inhibition rates observed in various cancer cell lines:

Cancer Type Cell Line Inhibition Rate (%)
Leukemia K-56256.84
SR60.89
Non-Small Cell Lung Cancer NCI-H322M40.87
NCI-H46080.92
Colon Cancer HCT-11672.14
KM1241.49
SW-62040.82
CNS Cancer SNB-7558.02
U25173.94
Melanoma VariousData not specified
Ovarian Cancer VariousData not specified

These results indicate that the compound exhibits promising anticancer activity across multiple types of cancer, suggesting its potential as a therapeutic agent .

Case Studies and Research Findings

  • Study on Apoptosis Induction : A study investigating related compounds demonstrated that similar benzofuran derivatives could induce apoptosis through intrinsic pathways by promoting phosphatidylserine flipping and cytochrome c release from mitochondria . This suggests that N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-3-carboxamide may also activate apoptotic mechanisms.
  • Invasion Characteristics : Complementary studies have shown that related compounds can disrupt invasion characteristics in tumor cell lines via pathways like FAK/Paxillin . This indicates that N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-3-carboxamide might similarly affect metastatic behavior.
  • Molecular Docking Studies : Ongoing research utilizing molecular docking simulations aims to clarify the interactions between this compound and specific biological targets, which could provide insights into its pharmacological applications .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure combining dihydrobenzofuran and furan-carboxamide groups. Below is a systematic comparison with structurally or functionally related molecules:

Substituted Dihydrobenzofuranylpropan-2-amines ()

Compounds such as 5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) and 6-MAPDB (1-(2,3-dihydrobenzofuran-6-yl)-N-methylpropan-2-amine) share the dihydrobenzofuran-propan-2-amine backbone but differ in three key aspects:

Substitution Position : 5-MAPDB and 6-MAPDB vary in the dihydrobenzofuran substitution (5- vs. 6-position), which alters electronic and steric interactions with biological targets.

Functional Group: Unlike the carboxamide in the target compound, these analogs feature a methylamine group, likely enhancing their activity as serotonin receptor agonists or monoamine releasers .

Dihydroisobenzofuran Carboxamides ()

Compounds like 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide () and its derivatives share a carboxamide group but differ critically:

Substituents: The fluorophenyl and dimethylaminopropyl groups in these analogs introduce strong electron-withdrawing and hydrophilic properties, which are absent in the target compound. This could influence blood-brain barrier permeability or target selectivity .

Furopyridine Carboxamides ()

Examples such as 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide () highlight:

Fused Ring Systems : The furo[2,3-b]pyridine core introduces a heteroaromatic system with enhanced planarity and hydrogen-bonding capacity compared to the simpler dihydrobenzofuran-furan combination.

Substituent Complexity : Chloro, fluorophenyl, and pyrimidinyl groups in these derivatives likely enhance binding to kinase or protease targets, contrasting with the target compound’s simpler substitution pattern .

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Group Potential Biological Role Reference
N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)furan-3-carboxamide Dihydrobenzofuran + propan-2-yl Furan-3-carboxamide Carboxamide Undisclosed (structural analog)
5-MAPDB Dihydrobenzofuran N-Methylpropan-2-amine (5-position) Secondary amine Serotonergic agonist
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-dihydroisobenzofuran-5-carboxamide Dihydroisobenzofuran 4-Fluorophenyl, dimethylaminopropyl Carboxamide Enzyme inhibitor
Furo[2,3-b]pyridine-3-carboxamide derivative Furopyridine Chloro, fluorophenyl, pyrimidinyl Carboxamide Kinase inhibitor

Key Research Findings and Implications

Positional Isomerism : Substitution at the 5-position (as in the target compound and 5-MAPDB) may favor interactions with hydrophobic binding pockets, whereas 6-substituted analogs (e.g., 6-MAPDB) could exhibit altered selectivity .

Carboxamide vs. Amine : The carboxamide group likely reduces CNS activity compared to primary/secondary amines in MAPDB derivatives, suggesting divergent therapeutic applications (e.g., peripheral enzyme modulation vs. neurostimulation) .

Fluorine Effects : Fluorinated analogs () demonstrate enhanced metabolic stability and binding affinity, implying that introducing fluorine into the target compound could optimize its pharmacokinetic profile .

Q & A

Q. What are the established synthetic routes for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-3-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling a furan-3-carboxylic acid derivative with an amine-containing dihydrobenzofuran intermediate. A common approach uses carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the carboxylic acid, followed by reaction with the amine under inert conditions (e.g., nitrogen atmosphere) . Key intermediates are characterized via:
  • 1H/13C NMR : To confirm regiochemistry and purity.

  • HPLC-MS : To assess molecular weight and purity (≥95% by area under the curve).

  • IR Spectroscopy : To verify carbonyl stretching frequencies (~1650–1700 cm⁻¹ for amides) .

    • Example Table : Synthetic Routes Comparison
RouteStarting MaterialsCoupling AgentYield (%)Purity (%)
1Furan-3-COCl + amineEDC/HOBt6595
2Furan-3-COOH + amineDCC/DMAP7297

Q. How is the structural integrity of the compound validated in solution and solid states?

  • Methodological Answer :
  • Solution State : 2D NMR (e.g., COSY, HSQC) resolves spin systems and confirms dihydrobenzofuran and furan connectivity. For example, coupling constants (J = 8–10 Hz in dihydrobenzofuran) distinguish cis/trans configurations .
  • Solid State : X-ray crystallography provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks. Crystallization is often achieved via slow evaporation in ethanol/water mixtures .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from:
  • Purity Variations : Impurities (e.g., residual solvents or unreacted intermediates) can skew results. Validate purity via orthogonal methods (HPLC, NMR, elemental analysis) .
  • Assay Conditions : Buffer pH, temperature, and co-solvents (e.g., DMSO concentration) affect solubility and activity. Standardize protocols using controls like known inhibitors .
  • Structural Analogs : Compare activity with analogs (e.g., 5-MAPDB or 6-MAPDB from ) to identify critical pharmacophores.

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, reducing logP from 3.5 to 2.8 may enhance aqueous solubility .
  • Docking Studies : Use AutoDock Vina to map binding modes to target proteins (e.g., serotonin receptors). Focus on residues forming hydrogen bonds with the carboxamide group .
  • Metabolic Stability : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate. Prioritize derivatives resistant to N-dealkylation .

Q. What in vitro models are suitable for studying hepatic metabolism, and how are metabolites identified?

  • Methodological Answer :
  • Hepatocyte Incubations : Use cryopreserved human hepatocytes (1 mg/mL compound, 37°C, 24 hr). Quench reactions with acetonitrile, then analyze via LC-HRMS/MS .
  • Metabolite ID : Fragment ions (MS/MS) and retention times match synthetic standards. Common metabolites include hydroxylated dihydrobenzofuran or glucuronidated furan derivatives .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace DCM with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
  • Data Reproducibility : Archive raw spectra and chromatograms in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.